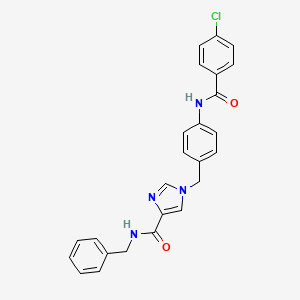

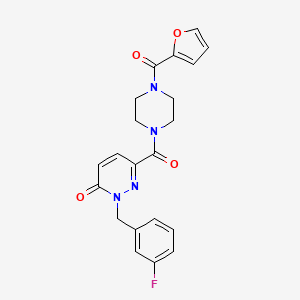

![molecular formula C25H21FN2O5S B2634144 N-butyl-4-[(5-{[(2,5-dimethylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide CAS No. 1251624-94-8](/img/structure/B2634144.png)

N-butyl-4-[(5-{[(2,5-dimethylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-butyl-4-[(5-{[(2,5-dimethylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity . The compound also has a pyridine ring, which is a basic heterocyclic aromatic ring that is often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings. The pyridine and benzene rings can participate in π-π stacking interactions, which could influence the compound’s behavior in biological systems .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzamide moiety can participate in nucleophilic substitution reactions . The pyridine ring can act as a base and coordinate to metals, which could be useful in catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications

Synthesis and Chemical Properties

The study by Tsuge and Mataka (1971) explores the reaction of benzamide with thionyl chloride, resulting in N-sulfinylbenzamide among other products. This research is foundational in understanding the chemical reactions and potential applications of compounds related to N-butyl-4-[(5-{[(2,5-dimethylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide (Tsuge & Mataka, 1971).

Research by Liaw and Liaw (1998) on the synthesis of new polyamides from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene highlights the importance of aromatic dicarboxylic acids in producing polymers with significant thermal stability and solubility properties. These findings are crucial for developing materials with improved performance characteristics (Liaw & Liaw, 1998).

Applications in Environmental and Biological Sciences

- Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This research demonstrates the compound's potential in sensitive and selective detection techniques, crucial for environmental monitoring and biological applications (Wang et al., 2012).

Advancements in Material Science

- The work by Liu et al. (2013) on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties is particularly relevant. These materials exhibit high thermal stability, low dielectric constants, and excellent solubility, making them ideal for advanced electronic applications (Liu et al., 2013).

Contributions to Polymer Science

- Mallakpour and Soltanian (2011) synthesized and characterized novel chiral nanostructured poly(esterimide)s, incorporating natural amino acids. Their work contributes to the field of polymer science by introducing materials with good thermal stability and unique nanostructures, potentially useful in various applications (Mallakpour & Soltanian, 2011).

Novel Synthesis Approaches

- Gilbile et al. (2017) described a modified synthesis of an intermediate used in the production of Dexlansoprazole, demonstrating an efficient and greener approach to pharmaceutical manufacturing. This research showcases the importance of innovative synthesis strategies in reducing environmental impact and improving efficiency (Gilbile et al., 2017).

Future Directions

The future research directions for this compound could be vast, depending on its observed properties and activities. It could be explored for potential pharmaceutical applications, given the bioactive nature of its structural components . Further studies could also focus on optimizing its synthesis and exploring its reactivity .

properties

IUPAC Name |

[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O5S/c26-18-6-11-23-22(16-18)28(17-24(34(23,30)31)25(29)27-12-14-32-15-13-27)19-7-9-21(10-8-19)33-20-4-2-1-3-5-20/h1-11,16-17H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFOBOUTIKBNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-[(5-{[(2,5-dimethylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634061.png)

![4-{[(2Z)-4-(4-chlorophenyl)-3-(2-hydroxyethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one; ethanol](/img/structure/B2634069.png)

![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)

![6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2634079.png)

![2-Chloro-N-[4-[1-(difluoromethyl)imidazol-2-yl]phenyl]propanamide](/img/structure/B2634081.png)

![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)

![2-{(Z)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolane-4-carboxylic acid](/img/structure/B2634084.png)